Lipophilicity and Physicochemical Profile Compared to Unsubstituted and Fluorophenyl Analogs
The presence of the 4-chlorophenyl group in 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) provides a distinct lipophilicity profile compared to its unsubstituted phenyl (CAS 116344-17-3) and 4-fluorophenyl (CAS 924644-70-2) analogs. While specific LogP or LogD values were not found in the accessed sources, the chloro substituent is known to increase lipophilicity compared to hydrogen or fluorine, which can influence membrane permeability and target binding . This class-level inference suggests that the chlorophenyl derivative may exhibit different pharmacokinetic and target engagement properties in a biological context.
| Evidence Dimension | Lipophilicity (inferred from structural class) |
|---|---|
| Target Compound Data | Data not found in accessed sources (Inferred: Increased lipophilicity due to Cl substituent) |
| Comparator Or Baseline | 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 116344-17-3) and 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 924644-70-2) |
| Quantified Difference | Not available |
| Conditions | N/A |
Why This Matters
The specific lipophilicity of a compound is a key determinant of its absorption, distribution, and overall drug-likeness, making the chlorophenyl derivative a distinct candidate for medicinal chemistry programs.
